N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C32H31ClN4O3S3 and its molecular weight is 651.26. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Carboxamide carbonyl-ruthenium(II) complexes, derived from ligands similar to our compound, have been studied for their structural and mechanistic properties in the transfer hydrogenation of ketones . These complexes exhibit moderate catalytic activities, making them interesting candidates for catalysis research.
- The compound’s photophysical behavior can be explored in different solvents. For instance, 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), a related material, displays distinguishing photophysical phenomena in various solvent environments . Investigating our compound’s behavior under different conditions could yield valuable insights.
- By systematically studying ligands and their boron complexes, researchers have revealed intriguing dual fluorescence (enol emission and keto emission) due to excited-state intramolecular proton transfer (ESIPT) in solution. In solid-state thin films, these complexes exhibit a single emission. The compound’s unique properties could contribute to the development of novel fluorescent materials for optoelectronic applications .
Catalysis and Organometallic Chemistry
Photophysics and Solvent Effects
Fluorescent Materials and Optoelectronics
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O3S3.ClH/c37-30(23-12-14-24(15-13-23)42(38,39)36-17-6-7-18-36)34-32-29(31-33-26-10-4-5-11-27(26)40-31)25-16-19-35(21-28(25)41-32)20-22-8-2-1-3-9-22;/h1-5,8-15H,6-7,16-21H2,(H,34,37);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHQBQBVQLNVQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride |
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